N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide
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Overview
Description
NT113 is a pan-ERBB inhibitor with high brain penetrance. NT113 inhibits the growth of glioblastoma xenografts with EGFR amplification. NT113 is active against GBM xenografts in which wild-type EGFR or EGFRvIII is highly expressed. NT113 has inhibitory activity, both in vivo and in vitro, on ERBB family member phosphorylation, as well as on the phosphorylation of downstream signaling mediator Akt. NT113 may be potentially useful in treating patients with GBM.
Scientific Research Applications
Antimicrobial Activity
N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which are structurally similar to the compound , have demonstrated potential in antimicrobial activity. These compounds have shown effectiveness against various bacterial and fungal strains, including antibiotic-resistant E. coli strains (Babu, Srinivasulu, & Kotakadi, 2015).
Cancer Research
A study on novel quinazoline derivatives, closely related to the specified compound, revealed their potential as irreversible dual EGFR/HER2 inhibitors. These compounds, particularly effective against lung cancer xenografts in mice models, have shown promise in overcoming resistance problems in EGFR inhibitors (Das et al., 2020).
Molecular Imaging
Quinazoline derivatives, akin to the compound , have been explored as potential positron emission tomography (PET) biomarkers for molecular imaging of epidermal growth factor receptor (EGFR)-positive tumors. These compounds have shown high potency towards the EGFR, indicating their potential in cancer imaging (Mishani et al., 2004).
Antiviral Activities
Quinazolin-4(3H)-one derivatives, similar to the compound in discussion, have been evaluated for their antiviral activities against various viruses, including respiratory and biodefense viruses. These compounds have shown potential in inhibiting replication of avian influenza and other viruses (Selvam et al., 2007).
Antiparkinsonian Agents
Azetidinonyl/thiazolidinonyl quinazolinone derivatives, structurally related to the specified compound, have been synthesized and evaluated as potential antiparkinsonian agents. These compounds have demonstrated promising activity in this domain (Kumar, Kaur, & Kumar, 2012).
properties
CAS RN |
1398833-56-1 |
---|---|
Product Name |
N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
Molecular Formula |
C27H25ClFN5O2 |
Molecular Weight |
505.9784 |
IUPAC Name |
(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C27H25ClFN5O2/c1-34(2)9-3-4-26(35)33-24-12-19-25(10-16(24)5-7-18-20-13-36-14-21(18)20)30-15-31-27(19)32-17-6-8-23(29)22(28)11-17/h3-4,6,8,10-12,15,18,20-21H,9,13-14H2,1-2H3,(H,33,35)(H,30,31,32)/b4-3+/t18-,20-,21+ |
InChI Key |
NQSNDWQDQPMUOC-JTOSHVFGSA-N |
SMILES |
O=C(/C=C/CN(C)C)NC1=C(C#C[C@H]2[C@H]3[C@@H]2COC3)C=C(N=CN=C4NC5=CC(Cl)=C(F)C=C5)C4=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NT113; NT-113; NT 113. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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